molecular formula C10H8Se B12973709 2-Phenylselenophene CAS No. 53390-84-4

2-Phenylselenophene

Cat. No.: B12973709
CAS No.: 53390-84-4
M. Wt: 207.14 g/mol
InChI Key: ATJIWFFNCMNQLC-UHFFFAOYSA-N
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Description

2-Phenylselenophene is a selenium-containing heterocyclic compound characterized by a selenophene ring (a five-membered aromatic ring with one selenium atom) substituted at the 2-position with a phenyl group. Its synthesis typically involves the reaction of 2-phenylthiophene with 2,4-dichloro-1,3-dioxane, which facilitates the replacement of sulfur with selenium, yielding the selenophene derivative . This method highlights the structural relationship between thiophene and selenophene analogs, where selenium’s larger atomic size and polarizability influence electronic properties, such as enhanced conjugation and redox activity compared to sulfur-containing counterparts.

The compound’s applications span materials science and medicinal chemistry, leveraging selenium’s unique electrochemical and pharmacological properties. Its aromaticity and electron-rich nature make it a candidate for organic electronics, while its bioactivity is explored in drug development due to selenium’s role in modulating oxidative stress and enzyme inhibition.

Properties

CAS No.

53390-84-4

Molecular Formula

C10H8Se

Molecular Weight

207.14 g/mol

IUPAC Name

2-phenylselenophene

InChI

InChI=1S/C10H8Se/c1-2-5-9(6-3-1)10-7-4-8-11-10/h1-8H

InChI Key

ATJIWFFNCMNQLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C[Se]2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylselenophene can be synthesized through several methods. One common approach involves the reaction of phenylacetylene with dimethylselenide or dimethyldiselenide at elevated temperatures (470-500°C) . Another method includes the Stille coupling reaction of bromo-PI with 2-(tributylstannyl)selenophene, followed by bromination with N-bromosuccinimide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and scale-up processes apply. These methods typically involve optimizing reaction conditions, using efficient catalysts, and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylselenophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of selenophene oxides, while substitution reactions can yield various substituted selenophenes.

Scientific Research Applications

Medicinal Chemistry Applications

2-Phenylselenophene has been investigated for its biological activities, particularly as a ligand for estrogen receptors. Research indicates that compounds containing a selenophene core can exhibit selective binding affinities for estrogen receptors, which are crucial in the development of therapeutic agents for breast cancer.

Estrogen Receptor Modulation

A study highlighted the synthesis of various selenophene derivatives, including this compound, and their evaluation as selective estrogen receptor modulators (SERMs). The findings showed that certain derivatives displayed significant binding affinities for estrogen receptor subtypes ERα and ERβ. For instance, bis(2-fluoro-4-hydroxyphenyl)selenophene demonstrated a relative binding affinity (RBA) of 24.3 for ERβ, indicating its potential as a therapeutic agent in breast cancer treatment .

Antiproliferative Activity

Further studies have revealed that some selenophene derivatives exhibit antiproliferative effects on MCF-7 breast cancer cells, comparable to established treatments like 4-hydroxytamoxifen (4OHT). Notably, certain compounds were non-toxic to normal cells, suggesting a favorable therapeutic index .

Materials Science Applications

This compound and its derivatives are also being explored in materials science, particularly in the development of organic semiconductors and photovoltaic materials.

Electron Transport Properties

Research has shown that substituents on selenophene can significantly influence their electron transport properties. For example, trifluoromethylphenyl substituted phthalimides containing oligoselenophene and phenylselenophene have been synthesized to enhance charge transport in organic electronic devices. The layered structure of these compounds facilitates efficient electron mobility .

Photovoltaic Applications

The unique optical properties of selenophenes make them suitable candidates for use in organic photovoltaics (OPVs). The incorporation of this compound into polymeric systems has been studied to improve light absorption and charge separation efficiency in solar cells .

Synthesis and Characterization

A significant case study involved synthesizing this compound through thermal decomposition methods. The yield reached up to 48% when using dimethyl diselenide as a precursor, demonstrating an efficient synthetic route that can be scaled for industrial applications .

Biological Evaluation

Another case study focused on evaluating the cytotoxic effects of various selenophene derivatives against different cancer cell lines. Results indicated that this compound exhibited notable cytotoxicity against HepG2 cells with an IC50 value of 2.57 µM, highlighting its potential as an anticancer agent .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryHigh RBA for ERβ; antiproliferative activity in MCF-7 cells
Materials ScienceEnhanced electron transport properties; potential use in OPVs
Biological EvaluationCytotoxicity against HepG2 cells (IC50 = 2.57 µM)

Mechanism of Action

The mechanism of action of 2-Phenylselenophene involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with cellular components to exert its effects, although detailed molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Similar Compounds

2-t-Butyl-selenophen

  • Synthesis: Like 2-phenylselenophene, 2-t-butyl-selenophen is synthesized via the same thiophene-to-selenophene substitution method using 2-t-butylthiophene and 2,4-dichloro-1,3-dioxane .
  • Structural and Electronic Differences : The t-butyl group introduces steric bulk, reducing ring planarity and altering π-conjugation compared to the phenyl substituent. This steric effect may decrease intermolecular interactions, impacting solid-state packing and solubility.
  • Applications: The t-butyl group enhances solubility in non-polar solvents, making it advantageous for solution-processed organic semiconductors. However, its reduced aromaticity compared to this compound may limit charge transport efficiency.

Benzoselenophene Derivatives (e.g., Ethyl 5-aminobenzo[b]selenophene-2-carboxylate)

  • Synthesis: Benzoselenophene derivatives are synthesized via multi-step routes, including cyclization and functionalization. For example, ethyl 5-aminobenzo[b]selenophene-2-carboxylate is prepared through selenium incorporation followed by aminolysis and esterification .
  • Bioactivity: These derivatives exhibit notable biological activity. Modifications at the 5-position (e.g., dimethylamino groups) enhance interactions with biological targets, such as enzymes or receptors, compared to this compound’s simpler structure .
  • Applications : Their structural complexity makes them promising candidates for anticancer and antimicrobial agents, with ongoing research into their mechanism of action.

Selenone Derivatives (e.g., 2-(Phenylselenonyl)pyridine)

  • Structure and Reactivity: Unlike this compound’s neutral selenium atom, selenone derivatives feature oxidized selenium (Se=O or Se=O₂ groups), increasing electrophilicity and redox activity .
  • Pharmacological Activity: Selenones demonstrate anti-inflammatory and antioxidant properties, attributed to their ability to scavenge reactive oxygen species (ROS). For example, 2-(phenylselenonyl)pyridine has shown inhibitory effects on pro-inflammatory cytokines in preclinical studies .
  • Applications : These compounds are explored as therapeutics for neurodegenerative diseases and cancer, where selenium’s redox modulation is critical.

Thiophene Analogs (e.g., 2-Phenylthiophene)

  • Synthesis and Properties: Thiophene analogs serve as precursors for selenophene synthesis. Replacing sulfur with selenium increases the ring’s polarizability and reduces aromaticity, leading to lower melting points and higher solubility in polar solvents .
  • Electronic Properties: Selenium’s larger atomic size in this compound enhances charge carrier mobility compared to thiophene, making it superior in organic photovoltaic applications.

Biological Activity

2-Phenylselenophene is a selenium-containing heterocyclic compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth examination of the biological properties of this compound, highlighting its pharmacological potential through various studies, case analyses, and structure-activity relationship (SAR) evaluations.

Overview of this compound

This compound belongs to a class of compounds known as selenophenes, which are characterized by a five-membered ring containing selenium. These compounds have been investigated for their potential applications in medicinal chemistry, particularly due to the unique properties imparted by the selenium atom.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted that derivatives of selenophenes can act as effective agents against various cancer cell lines. For instance, some selenophene compounds demonstrated antiproliferative effects comparable to established drugs in breast cancer models, specifically MCF-7 cells. The mechanisms underlying this activity often involve the modulation of estrogen receptors (ERs), particularly ERα and ERβ, which play crucial roles in hormone-dependent cancers .

Table 1: Binding Affinities of Selenophene Derivatives for Estrogen Receptors

CompoundRBA for ERαRBA for ERβ
Bis(2-fluoro-4-hydroxyphenyl)selenophene13.824.3
Bis(4-fluoro-3-hydroxyphenyl)selenophene12.620.5
This compoundTBDTBD

RBA: Relative Binding Affinity

The binding affinities of various selenophene derivatives indicate that modifications on the phenolic substituents significantly influence their interaction with estrogen receptors . This suggests that this compound could be optimized for enhanced anticancer activity through structural modifications.

Antimicrobial and Antiviral Activities

Selenophenes have also shown promise in antimicrobial and antiviral applications. Some studies have reported that these compounds exhibit inhibitory effects against a range of pathogens, including bacteria and viruses. The mechanism is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress in microbial cells .

Structure-Activity Relationship (SAR)

The SAR analysis of selenophenes, including this compound, reveals that the position and nature of substituents on the phenyl ring significantly affect biological activity. For example, substituents at specific positions on the phenol can enhance or diminish binding affinity to estrogen receptors and modulate overall pharmacological effects .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis

Case Study 1: Anticancer Activity in MCF-7 Cells

A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to those of known chemotherapeutic agents. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a novel anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of various selenophene derivatives, including this compound. The compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The study concluded that the mechanism involved disruption of bacterial membrane integrity and inhibition of cellular respiration .

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